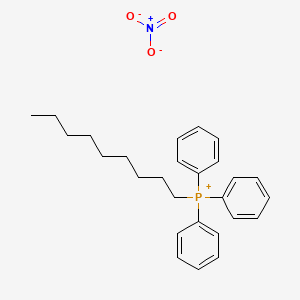
Nonyl(triphenyl)phosphanium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl(triphenyl)phosphanium nitrate is a quaternary phosphonium salt, characterized by the presence of a nonyl group attached to a triphenylphosphine moiety, with nitrate as the counterion. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nonyl(triphenyl)phosphanium nitrate typically involves the quaternization of triphenylphosphine with a nonyl halide, followed by the metathesis reaction with a nitrate salt. The general reaction can be represented as: [ \text{PPh}_3 + \text{NonylX} \rightarrow \text{NonylPPh}_3^+ \text{X}^- ] [ \text{NonylPPh}_3^+ \text{X}^- + \text{AgNO}_3 \rightarrow \text{NonylPPh}_3^+ \text{NO}_3^- + \text{AgX} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Nonyl(triphenyl)phosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Nonyl(triphenyl)phosphine oxide.
Reduction: Triphenylphosphine and nonyl alcohol.
Substitution: Various substituted phosphonium salts depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Nonyl(triphenyl)phosphanium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Nonyl(triphenyl)phosphanium nitrate involves its ability to act as a nucleophilic catalyst, facilitating various organic transformations. The phosphonium center can stabilize transition states and intermediates, thereby lowering the activation energy of reactions. The nonyl group provides hydrophobic interactions, enhancing the solubility and reactivity of the compound in organic solvents.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: A widely used phosphine ligand in catalysis and organic synthesis.
Tetrabutylphosphonium Nitrate: Another quaternary phosphonium salt with similar applications but different alkyl groups.
Hexadecyl(triphenyl)phosphanium Bromide: A similar compound with a longer alkyl chain, used in surfactant and material science applications.
Uniqueness: Nonyl(triphenyl)phosphanium nitrate is unique due to its specific combination of a nonyl group and triphenylphosphine moiety, providing a balance of hydrophobicity and reactivity. This makes it particularly effective in phase-transfer catalysis and other applications where both solubility and reactivity are crucial.
Eigenschaften
CAS-Nummer |
111922-66-8 |
|---|---|
Molekularformel |
C27H34NO3P |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
nonyl(triphenyl)phosphanium;nitrate |
InChI |
InChI=1S/C27H34P.NO3/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;2-1(3)4/h8-16,18-23H,2-7,17,24H2,1H3;/q+1;-1 |
InChI-Schlüssel |
MESIPCCTXIJNFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)


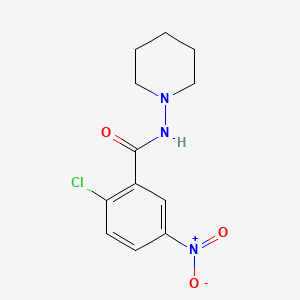
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
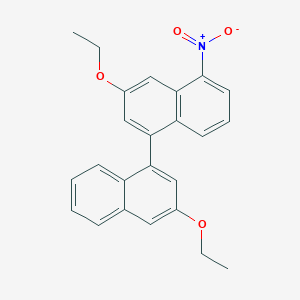

![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
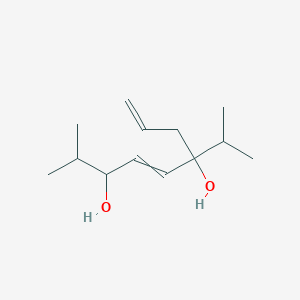
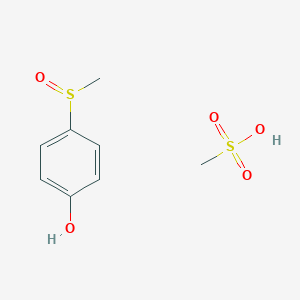
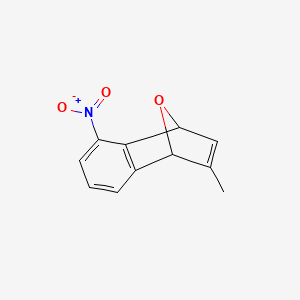
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
